(E)-Ligustilide
Description
Nuclear Magnetic Resonance (NMR) Signatures
¹H and ¹³C NMR data for ligustilide (CDCl₃, 400 MHz) are summarized below:
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| H-6 | 6.01 | dt (J = 9.6, 4.2 Hz) | 129.50 |
| H-7 | 6.30 | dt (J = 9.6, 2.0 Hz) | 116.78 |
| H-8 | 5.22 | t (J = 8.0 Hz) | 112.55 |
| C-1 (lactone) | - | - | 167.28 |
| C-3a | - | - | 146.68 |
Key features include:
Mass Spectrometry Fragmentation Patterns
Electron ionization (EI-MS) of ligustilide ([M]⁺· at m/z 190 ) produces characteristic fragments:
- m/z 161 (loss of C₂H₅·, 28 Da).
- m/z 148 (retro-Diels-Alder cleavage of the dihydrofuran ring).
- m/z 105 (phthalide ion, C₇H₅O₂⁺).
GC-MS profiles further reveal degradation products like phthalic anhydride (m/z 148 ) and epoxyligustilide (m/z 206 ).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
Properties
CAS No. |
4431-01-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3E)-3-butylidene-4,5-dihydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8+ |
InChI Key |
IQVQXVFMNOFTMU-DHZHZOJOSA-N |
Isomeric SMILES |
CCC/C=C/1\C2=C(C=CCC2)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C=CCC2)C(=O)O1 |
Appearance |
Solid powder |
Other CAS No. |
81944-09-4 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ligustilide ligustilide, (E)-isomer ligustilide, (Z)-isomer Z-ligustilide |
Origin of Product |
United States |
Preparation Methods
Petroleum Ether Solvent Extraction
The foundational method detailed in patent CN102260232A involves room-temperature petroleum ether extraction, achieving >20% yield and >98% purity. Key parameters include:
- Solvent-to-material ratio : 15–30 mL/g of dried Angelica sinensis.
- Extraction duration : 48–60 hours at 25–35°C.
- Post-extraction concentration : Reduced to 10–20 mL per kg of raw material under vacuum.
This approach leverages petroleum ether’s non-polarity to selectively solubilize Z-ligustilide while excluding polar contaminants. However, the extended extraction time increases the risk of oxidative degradation, necessitating inert atmosphere controls.
High-Performance Liquid Chromatography (HPLC) Purification
Post-concentration, the extract undergoes preparative HPLC with a methanol-water mobile phase (60–70% methanol, 15–20 mL/min flow rate). The target fraction is diluted to 1–10% methanol concentration and subjected to diethyl ether partitioning, exploiting Z-ligustilide’s higher affinity for ether. Final evaporation at 25–35°C yields crystalline Z-ligustilide with <2% impurities.
Modern and Sustainable Techniques
Enzyme-Assisted Extraction with Ultrasonication
A hybrid method combining cellulase (80 U) and hemicellulase (140 U) pretreatment with ultrasonication (300–700 W, 35°C) enhances cell wall disruption, increasing Z-ligustilide accessibility. Optimized conditions include:
- Ultrasonication duration : 25 minutes followed by 65-minute water bath incubation.
- pH adjustment : NaOH/ HCl modulation to 4.5–5.5 for enzyme activation.
This approach reduces solvent consumption by 40% compared to traditional methods while maintaining 85–90% recovery rates.
Aqueous Two-Phase Extraction (ATPE)
ATPE using ethanol-(NH4)2SO4 systems (20–40% ethanol, 14–22% (NH4)2SO4) achieves phase separation with Z-ligustilide partitioning into the ethanol-rich upper phase. Post-centrifugation (8,000 rpm, 5 minutes) yields a recovery of 92.3% ± 1.7%, demonstrating ATPE’s efficacy for large-scale operations.
Supercritical Fluid Extraction (SFE)
SFE with CO2 (40°C, 35 MPa) extracts Z-ligustilide with 89% efficiency while preserving thermolabile components. Countercurrent chromatography (CCC) further purifies the SFE extract to 93.4% purity in one step, followed by preparative HPLC to 98%. SFE’s advantages include:
- No residual solvents : Critical for pharmaceutical applications.
- Short processing time : 2 hours vs. 48+ hours for solvent methods.
Purification and Isolation Techniques
Countercurrent Chromatography
CCC with a hexane-ethyl acetate-methanol-water (5:5:5:5 v/v) system resolves Z-ligustilide from co-extracted phthalides like butylidenephthalide, achieving 93.4% purity at 2.5 mL/min flow rate.
Silica Gel Column Chromatography
Gradient elution (petroleum ether:acetone 20:1 → 10:1) isolates Z-ligustilide with 95% recovery, though it requires larger solvent volumes than CCC.
Stability Considerations During Preparation
Z-ligustilide’s half-life decreases from 14 days in plant material to <72 hours in purified form under ambient light. Key degradation pathways include:
- Photodimerization : Forms ligustilide dimers (C24H28O4) and trimers (C36H42O6) under UV exposure.
- Thermal degradation : 10% loss at 35°C over 7 days vs. 30% loss at 50°C.
Stabilization strategies:
- In-process protection : Amber glassware and nitrogen blankets during extraction.
- Low-temperature storage : −80°C preserves >95% purity for 6 months.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ligustilide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative aromatization, where ligustilide is converted to an aromatic compound through direct oxidation by triplet oxygen under mild conditions .
Common Reagents and Conditions:
Oxidation: Triplet oxygen is used as the oxidizing agent in the aromatization of ligustilide.
Reduction: Common reducing agents like sodium borohydride can be employed to reduce ligustilide to its corresponding alcohol.
Substitution: Ligustilide can undergo nucleophilic substitution reactions with reagents like halogens and amines.
Major Products:
Oxidation: Aromatic compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted ligustilide derivatives.
Scientific Research Applications
Neuroprotective Effects
Alzheimer's Disease and Cognitive Decline
Recent studies have demonstrated that ligustilide can ameliorate cognitive deficits associated with aging and Alzheimer's disease. In a study using SAMP8 mice, ligustilide treatment improved mitochondrial function by increasing levels of mitochondrial fusion proteins (Mfn1 and Mfn2) while decreasing fission proteins (P-Drp1). This intervention also reduced oxidative stress markers and inflammatory cytokines, suggesting a protective effect against neuroinflammation and neuronal apoptosis associated with neurodegenerative diseases .
Ischemic Brain Injury
Ligustilide has shown promise in protecting against ischemia-reperfusion injury in the hippocampus. Research indicates that it activates the PI3K/Akt signaling pathway, which is crucial for cell survival. In vivo studies reported that ligustilide significantly reduced cerebral infarction volume and neuronal injury following ischemic events .
Anti-Aging Applications
Senolytic Properties
Ligustilide has been identified as a novel senolytic compound capable of selectively inducing apoptosis in senescent cells. In experimental models, it was found to enhance dermal collagen density and promote subcutaneous adipose tissue content by eliminating senescent fibroblasts without affecting healthy cells. This property positions ligustilide as a potential therapeutic agent for skin aging and related disorders .
Cancer Therapeutics
Glioblastoma Multiforme
Z-ligustilide, a specific form of ligustilide, has been investigated for its effects on glioblastoma multiforme (GBM). Studies indicate that it significantly reduces the mobility of GBM cells by modulating the activity of Rho GTPases, which are critical for cytoskeletal remodeling. This action suggests that ligustilide could be an effective agent in managing aggressive brain tumors .
Cisplatin Resistance in Lung Cancer
Recent findings have shown that combining Z-ligustilide with cisplatin enhances the efficacy of chemotherapy in cisplatin-resistant lung cancer cells. The combination was observed to induce cell cycle arrest and promote apoptosis by inhibiting phospholipid synthesis mediated by PLPP1, thereby overcoming drug resistance .
Cardiovascular Health
Ligustilide is also recognized for its potential cardiovascular benefits. It has been linked to the treatment of ischemic heart diseases due to its ability to improve blood flow and reduce myocardial injury during ischemic events. Its antioxidant properties contribute to protecting cardiac tissues from oxidative damage .
Summary Table of Applications
Mechanism of Action
Comparison with Similar Compounds
Ligustilide belongs to the phthalide family, which includes structurally related compounds such as senkyunolides, butylidenephthalides, and n-butylphthalide. Below is a detailed comparison:
Structural and Chemical Properties
Key Observations :
- Ligustilide’s instability arises from its α,β-unsaturated ketone group, which facilitates oxidation and dimerization . In contrast, senkyunolides (e.g., senkyunolide H and I) are more stable due to hydroxylation .
- Isomeric forms (Z vs. E) impact bioactivity. For example, (Z)-ligustilide is more abundant and bioactive than its (E)-isomer in A. glauca .
Pharmacological Activity
Table 1: MAO-B Inhibitory Activity and Selectivity
| Compound | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| (Z)-Ligustilide | 633.35 ± 341.18 | 6.06 ± 0.99 | 0.009 |
| Senkyunolide H | 593.67 ± 55.17 | 107.92 ± 11.93 | 0.182 |
| Senkyunolide I | 302.34 ± 37.00 | 186.24 ± 8.01 | 0.616 |
| n-Butylphthalide | 112.55 ± 24.24 | 19.18 ± 3.76 | 0.170 |
Data sourced from enzymatic assays .
Key Findings :
- Ligustilide exhibits lower MAO-B inhibitory potency compared to n-butylphthalide (IC50 633 vs. 112 µM) but shows higher selectivity for MAO-A, suggesting divergent mechanisms .
Other Activities :
- Antioxidant Effects: Ligustilide reduces malondialdehyde (MDA) and enhances superoxide dismutase (SOD) activity, outperforming senkyunolides in mitigating oxidative stress .
- NQO1 Induction: Ligustilide’s electrophilicity enables potent induction of detoxification enzymes like NQO1, a property less pronounced in hydroxylated phthalides (e.g., senkyunolide H) .
- Anti-Cancer Activity : Ligustilide suppresses tumor angiogenesis by downregulating VEGFA, while butylidenephthalides primarily target inflammation .
Biological Activity
Ligustilide (LIG), a bioactive compound primarily derived from Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities. This article explores the biological activity of LIG, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Ligustilide
Ligustilide is a natural benzoquinone derivative known for its presence in traditional Chinese medicine. It exhibits a range of pharmacological effects, including anticancer , anti-inflammatory , neuroprotective , and antioxidant properties. Recent studies have highlighted its potential in treating various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.
Anticancer Activity
Recent research indicates that LIG can enhance the efficacy of conventional chemotherapy agents. For instance, a study demonstrated that the combination of Z-ligustilide and cisplatin significantly reduced cell viability in cisplatin-resistant lung cancer cells by inducing cell cycle arrest and promoting apoptosis. This effect was mediated through the inhibition of PLPP1-mediated phospholipid synthesis, suggesting a promising strategy for overcoming drug resistance in cancer therapy .
Neuroprotective Effects
LIG has shown protective effects against oxidative stress-induced neuronal damage. In a study involving BV-2 microglial cells, LIG treatment ameliorated injury caused by oxygen-glucose deprivation/reperfusion (OGD/R) by inhibiting the NLRP3 inflammasome pathway. This suggests that LIG may play a critical role in neuroprotection during ischemic events . Additionally, it has been reported to enhance blood circulation and exhibit antidepressant-like effects by modulating neurosteroid levels in the brain .
Anti-inflammatory Properties
LIG's anti-inflammatory effects are notable in various models of inflammation. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers, which could be beneficial in conditions like arthritis and cardiovascular diseases .
The mechanisms underlying the biological activity of LIG are complex and involve multiple signaling pathways:
- GPR30/EGFR Pathway : LIG activates GPR30, leading to the phosphorylation of EGFR and subsequent activation of downstream signaling pathways such as PI3K/Akt and MAPK. This activation promotes cell survival and inhibits apoptosis under oxidative stress conditions .
- NLRP3 Inflammasome Inhibition : LIG's ability to inhibit the NLRP3 inflammasome contributes to its neuroprotective effects, particularly in microglial cells .
- Phospholipid Metabolism : By modulating phospholipid metabolism through PLPP1 inhibition, LIG can influence cell membrane integrity and signaling in cancer cells .
Case Studies and Research Findings
Q & A
Q. How is network pharmacology applied to study Ligustilide’s multi-target mechanisms (e.g., anti-depressant effects)?
- Methodology : Target prediction via databases (e.g., TCMSP) identifies dopamine receptors and inflammation pathways. In vitro validation includes neuronal apoptosis assays (cerebellar granule cells under low potassium) and cytokine profiling (TNF-α, IL-6). Molecular docking predicts binding affinities to YAP or Nrf2 .
Tables for Methodological Reference
Table 1: Comparison of Analytical Methods for Ligustilide
| Method | Linear Range | Recovery (%) | Precision (RSD%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| HPLC | 20–60 μg/mL | >80 | 1.58–4.91 | High specificity | Costly instrumentation |
| GC (internal) | 4.095–65.51 μg/mL | 96.7 | 2.99–4.91 | Accurate quantification | Requires derivatization |
| UV | N/A | 70–85 | 5.27 | Rapid screening | Overestimates impurities |
Table 2: Optimized Conditions for Ligustilide Stability
| Parameter | Optimal Condition | Degradation Pathway | Detection Method |
|---|---|---|---|
| Storage Temperature | -20°C | Isomerization to E-ligustilide | GC-MS (m/z 190) |
| Solvent | Non-polar (hexane) | Epoxidation (Z-6,7-epoxide) | LC-MS/MS (m/z 512) |
| Light Exposure | Dark conditions | Photodegradation | UV (λmax 270 nm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
